Functional 5-HT4 Receptor Agonism in Human Atrial Tissue: MR33317 vs. Vehicle/WT Baseline
MR33317 demonstrates potent 5-HT4 receptor agonism in isolated human right atrial preparations (HAP). Under isometric conditions in paced (1 Hz) HAP in the presence of the PDE3 inhibitor cilostamide, MR33317 started to increase force of contraction at a concentration of 10 nM [1]. Crucially, MR33317 was inactive in wild-type (WT) mouse atrial preparations that lack the human 5-HT4 receptor transgene, but produced robust inotropic and chronotropic responses in 5-HT4-TG mice, confirming target-specific activity [1]. This functional human tissue activity is absent for classical AChE inhibitors like tacrine at equivalent concentrations, establishing a key differentiation point.
| Evidence Dimension | Inotropic response in isolated human atrium (increase in force of contraction) |
|---|---|
| Target Compound Data | Active at 10 nM in human atrial preparations (HAP) in the presence of cilostamide |
| Comparator Or Baseline | Inactive in wild-type mouse atrium lacking h5-HT4 receptor; tacrine lacks 5-HT4 agonism at pharmacologically relevant concentrations |
| Quantified Difference | Threshold activity concentration: 10 nM vs. no response in WT control |
| Conditions | Isolated paced (1 Hz) human right atrial preparations (HAP) under isometric conditions, with cilostamide (PDE3 inhibitor). |
Why This Matters
Demonstrates target-specific 5-HT4 receptor activation in human cardiac tissue at low nanomolar concentrations, a property not shared by older AChE inhibitors, making MR33317 uniquely relevant for studies of dual cholinergic-serotonergic intervention.
- [1] Neumann J, et al. Studies on the mechanisms of action of MR33317. Naunyn Schmiedebergs Arch Pharmacol. 2024. PMID: 38856912. View Source
